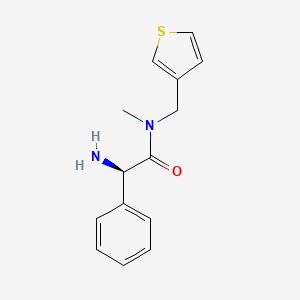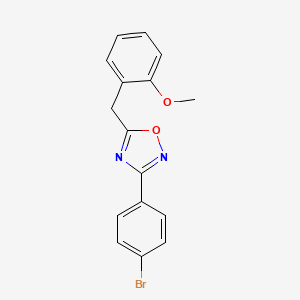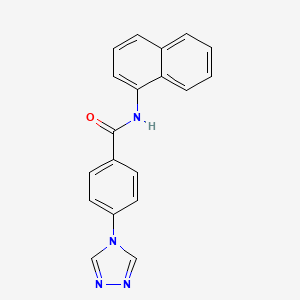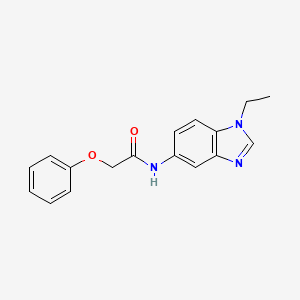
(2R)-2-amino-N-methyl-2-phenyl-N-(3-thienylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-N-methyl-2-phenyl-N-(3-thienylmethyl)acetamide, also known as Talampanel, is a novel anticonvulsant drug that has been extensively studied for its potential therapeutic use in the treatment of epilepsy and other neurological disorders. This compound belongs to the class of non-competitive AMPA receptor antagonists, which act by inhibiting the excitatory neurotransmitter glutamate.
Mécanisme D'action
(2R)-2-amino-N-methyl-2-phenyl-N-(3-thienylmethyl)acetamide acts as a non-competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptor that plays a key role in excitatory neurotransmission. By inhibiting the activity of the AMPA receptor, this compound reduces the excitability of neurons and thereby reduces the likelihood of seizures and other neurological symptoms.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects that contribute to its therapeutic efficacy. These include a reduction in glutamate release, inhibition of calcium influx, and modulation of potassium channels. These effects are thought to contribute to the anticonvulsant and neuroprotective properties of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2R)-2-amino-N-methyl-2-phenyl-N-(3-thienylmethyl)acetamide is its high potency and selectivity for the AMPA receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain therapeutic levels of the drug in vivo.
Orientations Futures
There are a number of potential future directions for research on (2R)-2-amino-N-methyl-2-phenyl-N-(3-thienylmethyl)acetamide. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used to treat a wider range of neurological disorders. Another area of interest is the investigation of the potential neuroprotective effects of this compound in other contexts, such as stroke and neurodegenerative diseases. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound in order to optimize its therapeutic use.
Méthodes De Synthèse
The synthesis of (2R)-2-amino-N-methyl-2-phenyl-N-(3-thienylmethyl)acetamide involves the reaction of (2R)-2-amino-2-phenylacetic acid with thienylmethyl chloride and subsequent N-methylation with formaldehyde and formic acid. The yield of this process is approximately 50%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
(2R)-2-amino-N-methyl-2-phenyl-N-(3-thienylmethyl)acetamide has been extensively studied for its potential therapeutic use in the treatment of epilepsy, traumatic brain injury, and other neurological disorders. In preclinical studies, this compound has been shown to be effective in reducing seizure activity and improving cognitive function in animal models of epilepsy and traumatic brain injury.
Propriétés
IUPAC Name |
(2R)-2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-16(9-11-7-8-18-10-11)14(17)13(15)12-5-3-2-4-6-12/h2-8,10,13H,9,15H2,1H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWDXADHHIHHLS-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CSC=C1)C(=O)[C@@H](C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-ethyl-1-piperidinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline](/img/structure/B5369069.png)

![2-chloro-6-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5369075.png)

![3-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5369089.png)

![4-allyl-3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5369102.png)
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5369105.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5369134.png)

![4-{[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5369147.png)
![ethyl 1-[2-(benzylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5369156.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B5369159.png)